molecular formula C17H25N3O4S B10981062 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-leucinamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenyl-L-leucinamide

Cat. No.: B10981062
M. Wt: 367.5 g/mol
InChI Key: RPHCQLMGHSLWAP-LOACHALJSA-N
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Description

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYLPENTANAMIDE: is a complex organic compound with a unique structure that includes a thiolane ring, a carbamoyl group, and a phenylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYLPENTANAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the carbamoyl group, and the coupling with the phenylpentanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, the compound may serve as a probe or a ligand in studies involving enzyme interactions and protein binding.

Medicine: Potential medical applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry: In the industrial sector, the compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-4-METHYL-N-PHENYLPENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Properties

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methyl-N-phenylpentanamide

InChI

InChI=1S/C17H25N3O4S/c1-12(2)10-15(16(21)18-13-6-4-3-5-7-13)20-17(22)19-14-8-9-25(23,24)11-14/h3-7,12,14-15H,8-11H2,1-2H3,(H,18,21)(H2,19,20,22)/t14?,15-/m0/s1

InChI Key

RPHCQLMGHSLWAP-LOACHALJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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